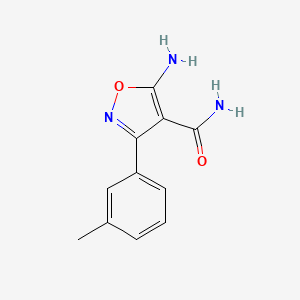

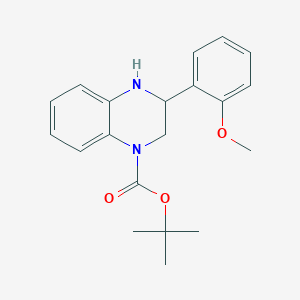

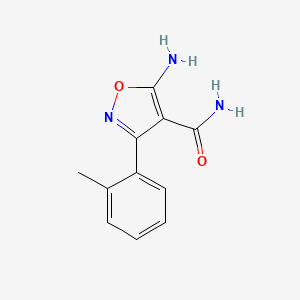

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide is a chemical compound that falls under the category of heterocyclic compounds . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound involves a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes . This reaction was studied under the conditions of thermal activation and ultrasonication .Molecular Structure Analysis

The molecular structure of this compound is complex. The compound crystallizes in the monoclinic system with the non-centrosymmetric P 2 1 space group . The mineral part building from dihydrogen arsenate anions [H 2 AsO 4] − is linked together and to the organic cations [C 9 H 11 N 4] + by hydrogen bonds only .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Phenyl-4,5-Substituted Oxazoles

This paper by Kumar et al. (2012) discusses an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which is relevant to the study of 5-Amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide. The method involves a copper-catalyzed intramolecular cyclization of functionalized enamides. This synthesis pathway could be critical for generating derivatives of this compound for research purposes (Kumar, Saraiah, Misra, & Ila, 2012).

Preparation of Substituted 5-Aminooxazoles

In a study by Nolt et al. (2006), a microwave-assisted Cornforth rearrangement was optimized for preparing oxazole-4-carboxamides, which were then rearranged to 5-aminooxazole-4-carboxylates. This method provides an effective way to produce substituted 5-aminooxazoles, potentially applicable to the study of this compound (Nolt, Smiley, Varga, McClain, Wolkenberg, & Lindsley, 2006).

Biological Activity and Applications

Antitumor Activity

The study by Hao et al. (2017) investigates the antitumor activity of a compound structurally similar to this compound, highlighting its potential in cancer research. The compound demonstrated inhibition of the proliferation of some cancer cell lines, suggesting that derivatives of this compound might also possess significant antitumor properties (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Antimicrobial Activities

Bektaş et al. (2007) report on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including structures related to this compound. The study found that some compounds exhibited good to moderate activities against various microorganisms, indicating the potential antimicrobial applications of similar compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitubercular Activity

In research conducted by Samadhiya et al. (2013), a series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide derivatives were synthesized and evaluated for their antitubercular activities. This study opens up possibilities for exploring similar activities in compounds like this compound (Samadhiya, Sharma, & Srivastava, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-amino-3-(3-methylphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-3-2-4-7(5-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORXLXDCCGLEIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)

![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0,]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)